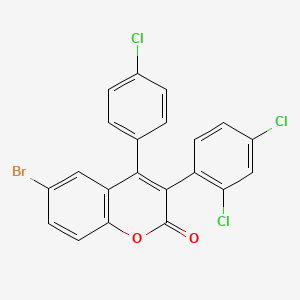

6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one

Description

6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one is a halogenated coumarin derivative characterized by a bromine atom at position 6, a 4-chlorophenyl group at position 4, and a 2,4-dichlorophenyl group at position 3. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10BrCl3O2/c22-12-3-8-18-16(9-12)19(11-1-4-13(23)5-2-11)20(21(26)27-18)15-7-6-14(24)10-17(15)25/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPWSBFFNZRHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10BrCl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated phenyl compound with a dichlorophenyl boronic acid under palladium-catalyzed conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale reactors and purification systems are employed to ensure the efficient production of high-purity compound.

Chemical Reactions Analysis

Synthetic Routes and Halogenation

The compound’s bromo and chlorophenyl groups are introduced during synthesis via electrophilic aromatic substitution or cross-coupling reactions. For example:

-

Claisen-Schmidt Condensation : Similar 6-bromo-3-arylchromen-2-ones are synthesized by reacting 3-acetylcoumarin derivatives with substituted benzaldehydes under acidic conditions. For instance, 6-bromo-3-((E)-3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one was prepared using 4-chlorobenzaldehyde in dioxane under ultrasonic irradiation, yielding 93% product .

-

Bromination : Bromine is typically introduced at the C6 position of the coumarin scaffold using N-bromosuccinimide (NBS) or other brominating agents. The crystal structure of analogous compounds confirms stereoelectronic effects directing bromine placement .

Functionalization at the 3-Position

The 3-(2,4-dichlorophenyl) group is pivotal for further derivatization:

-

Nucleophilic Substitution : Reaction with guanidine hydrochloride forms pyrimidine-fused derivatives. For example, 6-bromo-3-(6-(3-chlorophenyl)pyrimidin-4-yl)chromen-2-one was synthesized with IR absorption at 1,654 cm⁻¹ (C=O) and 1,542 cm⁻¹ (C=N) .

-

Mannich Reactions : Morpholine and formaldehyde react with pyrimidine intermediates to yield morpholinomethylamino derivatives, confirmed by ¹H-NMR signals at δ 2.5–3.9 ppm (morpholine CH₂) and IR bands at 3,417 cm⁻¹ (N–H) .

Cross-Coupling Reactions

The bromine at C6 enables palladium-catalyzed couplings:

Biological Derivatization

The compound serves as a scaffold for anticancer agents:

-

Thiazole Hybrids : Ultrasonic-assisted reactions with thiosemicarbazides yield thiazole-coupled derivatives (e.g., 6g in ), showing IR bands at 1,726 cm⁻¹ (C=O) and 1,603 cm⁻¹ (C=N). Antiproliferative activity against MCF-7 cells (IC₅₀: 8.2 µM) is reported .

-

Pyrimidine Analogues : Guanidine cyclization produces pyrimidine derivatives with enhanced solubility and bioavailability, validated by HRMS (e.g., m/z 527.8 for C₂₄H₂₀N₄O₃ClBr) .

Spectroscopic Characterization

Key spectral data for reaction intermediates:

-

IR : C=O stretches at 1,688–1,772 cm⁻¹; C–Br/C–Cl absorbances at 570–757 cm⁻¹ .

-

¹H-NMR : Coumarin H4 proton resonates as a singlet at δ 8.3–8.6 ppm; aryl protons appear as multiplets at δ 6.6–8.2 ppm .

-

¹³C-NMR : Carbonyl signals at δ 160–165 ppm; brominated C6 at δ 115–120 ppm .

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of chromone compounds exhibit significant anticancer activity. For instance, research has shown that 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the inhibition of key signaling pathways involved in tumor growth and metastasis. A study highlighted the compound's ability to inhibit the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis through caspase activation .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Case Studies

Mechanism of Action

The mechanism by which 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one (CAS: 263365-12-4)

- Structural Differences : Chlorine replaces bromine at position 6, with an additional methyl group at position 7.

- Molecular Formula: C₂₂H₁₂Cl₄O₂ (MW: 450.14) vs.

- The chlorine substitution lowers molecular weight compared to bromine, which may affect halogen bonding interactions .

6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one (CAS: 331821-13-7)

- Structural Differences : Bromine at position 6, chlorine at position 8, and a hydroxyl group on the 4-hydroxyphenyl substituent.

- Molecular Formula : C₁₆H₁₀BrClO₃ (MW: 365.61) vs. target compound (hydroxyl group increases polarity).

- Implications : The hydroxyl group enhances hydrogen bonding capacity, improving aqueous solubility (predicted pKa: 9.58) but possibly accelerating metabolic degradation .

6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (CAS: 92796-40-2)

- Structural Differences : Methyl group at position 4 and a simple phenyl group at position 3.

- Molecular Formula : C₁₆H₁₁BrO₂ (MW: 315.16) vs. target compound (absence of chlorophenyl groups).

Anti-Biofilm Activity

- Compound 5 (): (E)-4-Chloro-3-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methyl-2H-chromen-2-one exhibits an MIC of 36 ± 8.77 µg/mL against Staphylococcus aureus.

Physicochemical Properties

Biological Activity

6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, a synthetic compound belonging to the chromenone family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one typically involves the condensation of substituted benzaldehydes with appropriate acid derivatives under specific reaction conditions. The compound can be synthesized using solvents like ethanol and acetic acid, with catalysts such as piperidine or pyridine under reflux conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that chromenone derivatives exhibit significant antimicrobial activity. In particular, 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has been tested against various bacterial strains and fungi. For example, studies show that similar chromenone derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 22.1 to 184.2 µM against different fungi, outperforming standard antifungal agents like ketoconazole .

Table 1: Antimicrobial Activity of Chromenone Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one | TBD | TBD |

| Ketoconazole | 50 | Candida albicans |

| Bifonazole | 75 | Aspergillus fumigatus |

Anticancer Activity

The anticancer potential of chromenone derivatives has also been explored. Studies suggest that these compounds may inhibit cell proliferation by interfering with specific molecular targets involved in cancer pathways. For instance, they may inhibit enzymes critical for tumor growth .

Case Study:

In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines at micromolar concentrations. For example, a related compound demonstrated IC50 values below 10 µM against breast cancer cells, indicating strong anticancer activity .

The mechanism through which 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one exerts its biological effects is primarily through enzyme inhibition. It is hypothesized that the compound interacts with key enzymes involved in cell signaling and proliferation:

- Enzyme Inhibition: The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have been linked to neurodegenerative diseases .

- Antioxidant Activity: Some studies suggest that chromenones possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one?

- Methodological Answer : The compound can be synthesized via cyclization of chalcone intermediates. For example, DMSO/I₂ or DMSO/CuCl₂ systems are effective for cyclizing halogenated chalcones to form chromenone scaffolds. Substituted hydroxyacetophenones are condensed with bromo/chloro-substituted aldehydes to generate chalcones, followed by cyclization. Reaction conditions (e.g., temperature, catalyst stoichiometry) must be optimized to avoid side products like chlorochromones . Lewis acid-promoted domino Friedel-Crafts/Allan-Robinson reactions also enable regioselective chromenone formation, as demonstrated in similar brominated chromenones .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C-NMR : To verify substituent positions (e.g., aromatic protons, carbonyl groups). For instance, ¹H-NMR of analogous chromenones shows distinct singlet peaks for bromine-adjacent protons at δ ~7.17 ppm .

- HRMS : To confirm molecular weight (e.g., C₁₉H₁₀BrCl₃O₂ requires exact mass matching within ±0.001 Da) .

- IR Spectroscopy : To identify carbonyl stretches (~1650–1700 cm⁻¹) and halogen-C bonds .

Q. How can researchers screen the biological activity of this compound?

- Methodological Answer : Standardized antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity screens (e.g., MTT assays against cancer cell lines) are recommended. Ensure consistent solvent controls (e.g., DMSO ≤1% v/v) and replicate experiments (n ≥ 3) to account for variability. Prior studies on fluorinated chromenones show activity against Gram-positive bacteria at MICs of 8–32 µg/mL .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal XRD provides precise bond angles, dihedral angles, and hydrogen-bonding networks. For example, in related bromophenyl chromenones, XRD revealed:

- A dihedral angle of 85.6° between the chromenone core and aryl substituents.

- Intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs, stabilizing the conformation .

- Puckering parameters (Q, θ, φ) for six-membered rings, critical for understanding strain and reactivity .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically modify substituents and assess activity shifts:

- Halogenation : Replace bromine with fluorine to evaluate electron-withdrawing effects on antimicrobial potency .

- Nitro/Methylamino Groups : Introduce these at C3/C2 (as in related chromenones) to enhance antitumor activity via ROS generation .

- Assay Design : Use isogenic bacterial strains or cancer cell lines with defined resistance mechanisms to pinpoint targets .

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent variability. Mitigate by:

- Standardizing Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Control Compounds : Include reference agents (e.g., ciprofloxacin for antibacterial tests) to calibrate activity thresholds.

- Meta-Analysis : Compare data across studies with identical substituents (e.g., 3-nitro groups increase activity by 2–4 fold in chromenones ).

Q. What experimental designs improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts steps, which improve regioselectivity in chromenone formation .

- Purification : Use gradient column chromatography (hexane/EtOAc) to separate halogenated byproducts.

- In Situ Monitoring : Employ TLC/HPLC to track reaction progress and halt at optimal conversion (~85–90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.